molecular formula C11H10N2O3S B2468388 methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate CAS No. 85716-94-5

methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No. B2468388
CAS RN: 85716-94-5
M. Wt: 250.27
InChI Key: NCFSCJGOBCSUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate is a chemical compound with a molecular formula C11H9N2O3S and a molecular weight of 255.26 g/mol. It is a member of the quinazolinone family of compounds and has shown potential as a therapeutic agent due to its unique chemical structure.

Scientific Research Applications

Green Synthetic Procedures

Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate has been utilized in green synthetic procedures. A two-step synthesis method has been developed using environmentally friendly approaches, such as Deep Eutectic Solvents (DES) and microwave-induced synthesis. This method has proven efficient in synthesizing the compound with satisfactory yields and has been characterized using various spectral methods (Molnar, Komar, & Jerković, 2022).

Synthesis of Novel Compounds

This chemical has been used as a precursor for synthesizing various novel compounds. For example, it has played a role in the synthesis of thiazoloquinazoline and thiazinoquinazoline derivatives. These compounds were synthesized through reactions involving different reagents, demonstrating the versatility of this compound in creating diverse chemical structures (Gupta & Pujari, 1985).

Antibacterial Activities

This compound has also been investigated for its potential in synthesizing derivatives with antibacterial properties. Research has focused on developing compounds with varied structures to evaluate their effectiveness against different bacterial strains. These efforts highlight the potential of this compound in contributing to the development of new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Antitumor Agents

Another significant application is in the design and synthesis of compounds as antitumor agents. Studies have shown that derivatives of this compound can exhibit selective activities against various cancer cell lines, indicating its potential utility in cancer research and drug development (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).

properties

IUPAC Name

methyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)17/h2-5H,6H2,1H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFSCJGOBCSUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.